Fmoc-Gly-Gly-Gly-OH

概要

説明

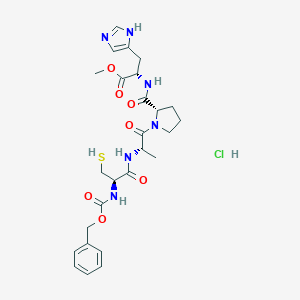

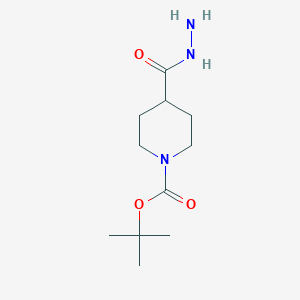

Fmoc-Gly-Gly-Gly-OH is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .

Synthesis Analysis

The synthesis of Fmoc-Gly-Gly-Gly-OH involves the chemical attachment of Fmoc-Glycine (Fmoc-Gly-OH) at the surface of the core-shell structure . An efficient multigram synthesis of alkynyl amino acid Fmoc-l-homopropargylglycine-OH is described. A double Boc protection is optimized for high material throughput, and the key Seyferth-Gilbert homologation is optimized to avoid racemization .Molecular Structure Analysis

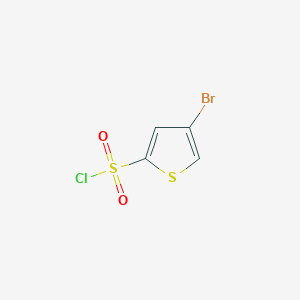

The molecular structure of Fmoc-Gly-Gly-Gly-OH is determined by the chemical attachment of Fmoc-glycine (Fmoc-Gly-OH) at the surface of the core-shell structure .Chemical Reactions Analysis

Fmoc-Gly-Gly-Gly-OH is involved in the preparation of hydrogels from Fmoc-Lys-Fmoc and X, the copartners, namely Fmoc-Gly-Gly-Gly and Fmoc-Ser or Fmoc-Glu . Fmoc-Gly-OH is the standard reagent for coupling glycine into peptide sequences .Physical And Chemical Properties Analysis

Fmoc-Gly-Gly-Gly-OH is a white to light yellow crystal powder .科学的研究の応用

Antibody-Drug Conjugates (ADCs)

Fmoc-Gly-Gly-Gly-OH: is widely used as a lysosomally cleavable linker in the construction of ADCs . These conjugates are a form of targeted therapy where an antibody specific to a tumor antigen is linked to a cytotoxic drug through a cleavable chemical linker. The linker’s stability is crucial for the ADC’s efficacy and safety, as it must remain intact in the bloodstream and release the drug only within the targeted cancer cells.

Peptide Synthesis

In solid-phase peptide synthesis (SPPS), Fmoc-Gly-Gly-Gly-OH serves as a building block for the elongation of peptide chains . Its role is pivotal in the synthesis of complex peptides, where the Fmoc group protects the amino group during the coupling reactions, and the Gly-Gly-Gly sequence can act as a spacer or flexible hinge in the peptide structure.

Drug Delivery Systems

The compound is instrumental in the development of drug delivery systems, particularly in enhancing the delivery of bioactive molecules . Its application in nanocarriers and liposomes helps in the controlled release of drugs, improving the therapeutic index and reducing side effects.

Nanotechnology

Fmoc-Gly-Gly-Gly-OH: is utilized in nanotechnology for surface modification of nanoparticles . This modification can improve the solubility, stability, and bioavailability of nanoparticles, making them suitable for various biomedical applications, including imaging and diagnostics.

Medicinal Chemistry

In medicinal chemistry, this tripeptide is used for the synthesis of novel compounds with potential therapeutic applications . It can be incorporated into larger molecules to modulate their properties, such as increasing solubility or altering pharmacokinetics.

Analytical Chemistry

Fmoc-Gly-Gly-Gly-OH: plays a role in analytical chemistry as a standard or reagent in chromatographic methods and mass spectrometry . It helps in the quantification and characterization of peptides and proteins, aiding in the understanding of complex biological systems.

作用機序

Target of Action

Fmoc-Gly-Gly-Gly-OH, also known as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycylglycine, is primarily used as a linker in the construction of antibody-drug conjugates (ADCs) . The primary targets of this compound are therefore the specific antigens on the surface of cells that the ADC is designed to recognize and bind to.

Mode of Action

The Fmoc-Gly-Gly-Gly-OH compound acts as a linker that connects the antibody to the drug in an ADC Once the ADC binds to the target antigen, it is internalized into the cell where the linker is cleaved, releasing the drug to exert its therapeutic effect .

Biochemical Pathways

The key biochemical pathway involved in the action of Fmoc-Gly-Gly-Gly-OH is the endocytic pathway . After the ADC binds to the target antigen, it is internalized into the cell through endocytosis. Inside the cell, the ADC is transported to the lysosome, where the acidic environment triggers the cleavage of the Fmoc-Gly-Gly-Gly-OH linker, releasing the drug .

Pharmacokinetics

The pharmacokinetics of Fmoc-Gly-Gly-Gly-OH is largely determined by the properties of the ADC it is part of. The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the ADC influence the bioavailability of the drug. The linker itself is designed to be stable in the bloodstream to prevent premature release of the drug. It is only cleaved once the ADC is internalized into the target cell .

Result of Action

The cleavage of the Fmoc-Gly-Gly-Gly-OH linker inside the target cell results in the release of the drug, allowing it to exert its therapeutic effect . The specific molecular and cellular effects depend on the nature of the drug attached to the ADC.

Action Environment

The action of Fmoc-Gly-Gly-Gly-OH is influenced by the intracellular environment of the target cell . The linker is designed to be stable in the extracellular environment and in the bloodstream, but cleavable in the acidic environment of the lysosome. This ensures that the drug is released only within the target cell, minimizing damage to healthy cells .

Safety and Hazards

When handling Fmoc-Gly-Gly-Gly-OH, it is recommended to wear appropriate personal protective equipment and use only under a chemical fume hood. Keep away from heat/sparks/open flame/hot surfaces. Take measures to prevent the build-up of electrostatic charge. Ensure adequate exhaust ventilation, especially if dust, aerosol, or fumes will be generated. Avoid contact with skin, eyes, and clothing .

将来の方向性

特性

IUPAC Name |

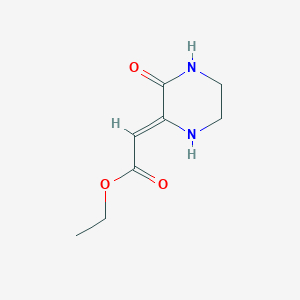

2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O6/c25-18(23-11-20(27)28)9-22-19(26)10-24-21(29)30-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,22,26)(H,23,25)(H,24,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUYBSGRVYRPYLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427068 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Gly-Gly-Gly-OH | |

CAS RN |

170941-79-4 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Fmoc-Gly-Gly-Gly-OH contribute to the properties of the injectable polymer network described in the research?

A1: Fmoc-Gly-Gly-Gly-OH, a low-molecular-weight peptide gelator, acts as a reinforcing filler within the pre-existing hybrid polymer network []. This means that it assembles within the network through non-covalent interactions, primarily hydrogen bonding, to form a secondary network. This double network (DN) structure contributes to the enhanced mechanical properties, such as increased stiffness and self-healing ability, observed in the final material [].

Q2: What specific characterization techniques were employed to confirm the incorporation and interaction of Fmoc-Gly-Gly-Gly-OH within the hybrid polymer network?

A2: The research utilized Fourier transform infrared spectroscopy (FTIR) and thermal analysis to confirm the formation of the double network and characterize the interactions between the hybrid polymer network and Fmoc-Gly-Gly-Gly-OH []. FTIR helped identify specific functional groups and potential interactions, while thermal analysis provided insights into the thermal stability and phase transitions of the material, further supporting the successful incorporation of the peptide gelator.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

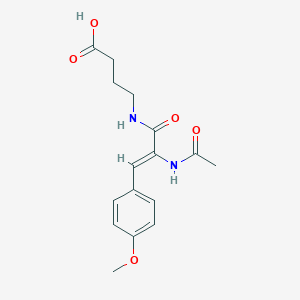

![N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B60324.png)

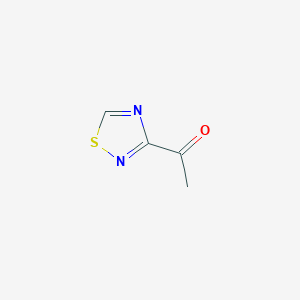

![7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)](/img/structure/B60331.png)